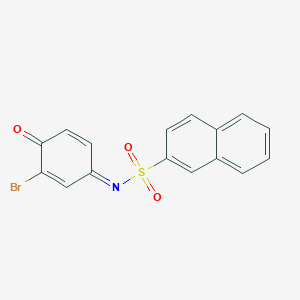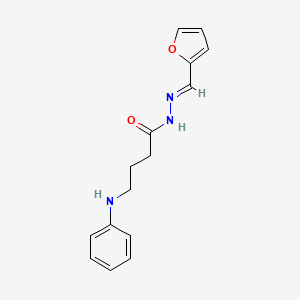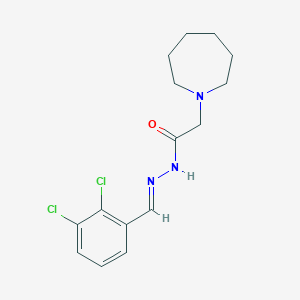
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of naphthalenesulfonamide derivatives involves various chemical strategies, including intramolecular cycloaddition and condensation reactions. For instance, the intramolecular cycloaddition of 3-(naphthalen-1-yl)prop-2-yn-1-ylammonium bromide yields biologically active isoindolium salts (E. O. Chukhajian et al., 2020). Additionally, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides synthesized from napthalen-1-amine and 4-methylbenzenesulfonyl chloride under pH control exhibit potent antibacterial properties (M. Abbasi et al., 2015).
Molecular Structure Analysis
The crystal and molecular structures of naphthalenesulfonamide derivatives have been characterized using X-ray crystallography, revealing diverse conformations and interactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring (Cemal Koray Özer et al., 2009).
Chemical Reactions and Properties
Naphthalenesulfonamide compounds participate in various chemical reactions, including cycloaddition and cyclization, leading to the formation of complex structures with potential biological activity. For example, the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes leads to the formation of 1,2,3-tribromo-4-aryl naphthalenes (Raju Singha et al., 2012).
Physical Properties Analysis
The physical properties of naphthalenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The detailed analysis of their structures through techniques like X-ray diffraction and spectroscopy provides insights into these properties and their implications for solubility and stability.
Chemical Properties Analysis
The chemical properties of naphthalenesulfonamide derivatives, including reactivity, acidity, and potential for forming hydrogen, stacking, and halogen bonds, are critical for their application in synthesis and potential biological activities. The electron-deficient nature of certain naphthalenediimides, for example, makes them strong electron acceptors, suitable for use in n-type polymeric semiconductors (Zheng Zhao et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with “N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide” are not mentioned in the sources I found . It’s possible that this compound is not commonly used in contexts where safety and hazards would be relevant, or the safety and hazards are not widely documented.
将来の方向性
The future directions for the use or study of “N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide” are not mentioned in the sources I found . It’s possible that this compound is not commonly used in contexts where future directions would be relevant, or the future directions are not widely documented.
特性
IUPAC Name |
(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3S/c17-15-10-13(6-8-16(15)19)18-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBFUABCAYBAC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C(=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=CC(=O)C(=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606650.png)
![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)
![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)
![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)
![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)
![ethyl 4-({[(2-furylmethyl)thio]acetyl}amino)benzoate](/img/structure/B5606764.png)